5-(4-Ethoxyanilino)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Ethoxyanilino)-1,3-thiazolidine-2,4-dione is a heterocyclic compound that features a thiazolidine ring fused with a phenyl group substituted with an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethoxyanilino)-1,3-thiazolidine-2,4-dione typically involves the reaction of 4-ethoxyaniline with thiazolidine-2,4-dione under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for the efficient production of large quantities of the compound while maintaining consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethoxyanilino)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different substituents.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(4-Ethoxyanilino)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-thiazolidine-2,4-dione
- 5-(4-Methylphenyl)-thiazolidine-2,4-dione
- 5-(4-Chlorophenyl)-thiazolidine-2,4-dione
Uniqueness
5-(4-Ethoxyanilino)-1,3-thiazolidine-2,4-dione is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more suitable for specific applications.
Properties
Molecular Formula |
C11H12N2O3S |
---|---|
Molecular Weight |
252.29 g/mol |
IUPAC Name |
5-(4-ethoxyanilino)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O3S/c1-2-16-8-5-3-7(4-6-8)12-10-9(14)13-11(15)17-10/h3-6,10,12H,2H2,1H3,(H,13,14,15) |
InChI Key |
OUVVLTAOIXDUGL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC2C(=O)NC(=O)S2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2C(=O)NC(=O)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.